2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is a chemical compound that features a piperazine ring substituted with a 3-bromo-5-fluorobenzyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a hydroxyl or amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution of the bromine atom could result in a variety of functionalized derivatives .
Scientific Research Applications
2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperazine ring may play a role in binding to receptors or enzymes, while the bromine and fluorine atoms could influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Bromophenyl)piperazin-1-yl)ethanol
- 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethanol
- 2-(4-(3-Trifluoromethylbenzyl)piperazin-1-yl)ethanol
Uniqueness
2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can significantly affect its chemical properties and biological activity. This dual substitution pattern may offer advantages in terms of reactivity and selectivity compared to similar compounds .
Properties
IUPAC Name |
2-[4-[(3-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-12-7-11(8-13(15)9-12)10-17-3-1-16(2-4-17)5-6-18/h7-9,18H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOQZEFMKYOAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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